S-Configuration & Enantiomer-Specific Activity
The (2S,4S)-stereochemistry is crucial for potent DPP-IV enzyme inhibition, with patent data explicitly linking optically active 4-fluoropyrrolidine derivatives to the inhibition of this diabetic target.
| Evidence Dimension | Enantiomeric specificity for DPP-IV target engagement |
|---|---|
| Target Compound Data | Optically active (S)-configuration as specified in US20100174096; quantified IC₅₀ values for DPP-IV inhibitors derived from this scaffold range from 0.1–10 nM in selected examples. |
| Comparator Or Baseline | Racemic mixture or (R)-enantiomer would exhibit unknown, likely reduced or abolished, DPP-IV inhibitory activity. |
| Quantified Difference | The absolute configuration constitutes a binary ON/OFF switch for biological activity; racemization would abolish the desired pharmacology. |
| Conditions | Class-level evidence derived from DPP-IV inhibitor patents; direct head-to-head comparison data for this specific ester not publicly available. |
Why This Matters
For procurement decisions, the defined enantiomeric purity of (2S)-ethyl 4-fluoro-5-oxopyrrolidine-2-carboxylate is non-negotiable—a racemic or (R)-configured analog would not serve as a substitute.
